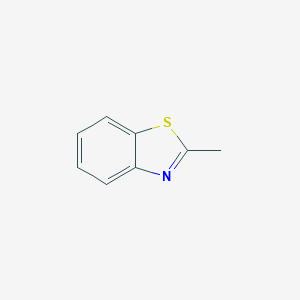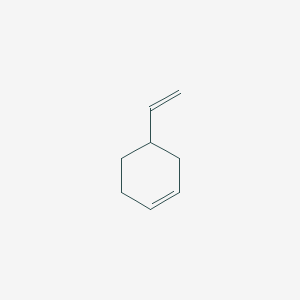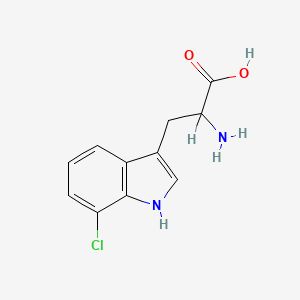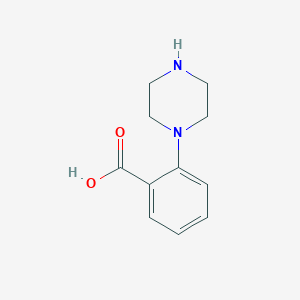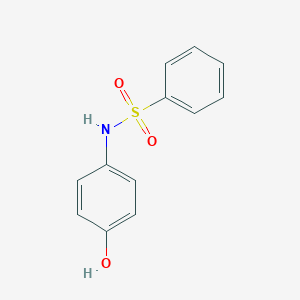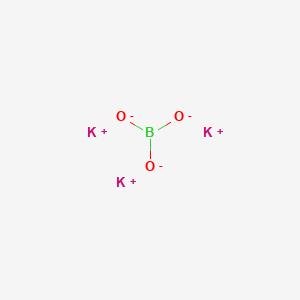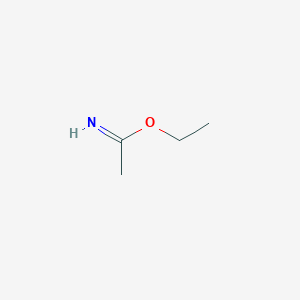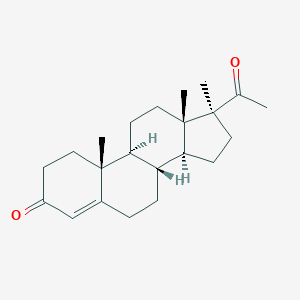
17-Methylpregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methylpregn-4-ene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions, such as asthma, rheumatoid arthritis, and multiple sclerosis.
Mecanismo De Acción
17-Methylpregn-4-ene-3,20-dionesolone works by binding to glucocorticoid receptors in the body. This leads to the activation of various anti-inflammatory and immunosuppressive pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. 17-Methylpregn-4-ene-3,20-dionesolone also has effects on other physiological processes, such as glucose metabolism and electrolyte balance.
Efectos Bioquímicos Y Fisiológicos
17-Methylpregn-4-ene-3,20-dionesolone has various biochemical and physiological effects on the body. Some of these effects include:
1. Anti-inflammatory: 17-Methylpregn-4-ene-3,20-dionesolone can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Immunosuppressive: 17-Methylpregn-4-ene-3,20-dionesolone can suppress the activity of immune cells, such as T cells and B cells, leading to a reduction in immune-mediated inflammation.
3. Glucose metabolism: 17-Methylpregn-4-ene-3,20-dionesolone can affect glucose metabolism in the body, leading to increased blood sugar levels and a risk of diabetes.
4. Electrolyte balance: 17-Methylpregn-4-ene-3,20-dionesolone can affect electrolyte balance in the body, leading to a risk of electrolyte imbalances and related complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-Methylpregn-4-ene-3,20-dionesolone has various advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Well-studied: 17-Methylpregn-4-ene-3,20-dionesolone has been extensively studied for its effects on various physiological and biochemical processes, making it a well-understood compound for research purposes.
2. Availability: 17-Methylpregn-4-ene-3,20-dionesolone is widely available and can be easily obtained for research purposes.
3. Standardization: 17-Methylpregn-4-ene-3,20-dionesolone is a standardized compound, meaning that its purity and potency can be accurately measured and controlled.
Limitations:
1. Side effects: 17-Methylpregn-4-ene-3,20-dionesolone can have various side effects, such as increased blood sugar levels, electrolyte imbalances, and increased risk of infection. These side effects can affect the validity of research studies and the safety of study participants.
2. Dosage variability: The optimal dosage of 17-Methylpregn-4-ene-3,20-dionesolone for research purposes may vary depending on the specific research question and study design. This can make it difficult to standardize dosages across different studies.
3. Ethical considerations: The use of 17-Methylpregn-4-ene-3,20-dionesolone in research studies may raise ethical considerations, such as the potential risks to study participants and the need for informed consent.
Direcciones Futuras
There are several future directions for research on 17-Methylpregn-4-ene-3,20-dionesolone. Some of these include:
1. Investigating novel applications: 17-Methylpregn-4-ene-3,20-dionesolone has been extensively studied for its effects on inflammatory and autoimmune diseases. However, there may be other potential applications for this compound, such as in the treatment of neurodegenerative diseases or cancer.
2. Developing safer formulations: 17-Methylpregn-4-ene-3,20-dionesolone can have various side effects, which can limit its use in certain populations. Future research may focus on developing safer formulations of this compound that have fewer side effects and are more tolerable for patients.
3. Personalized medicine: The optimal dosage of 17-Methylpregn-4-ene-3,20-dionesolone may vary depending on the individual patient and their specific medical condition. Future research may focus on developing personalized dosing strategies for this compound, based on factors such as age, sex, and disease severity.
Conclusion:
17-Methylpregn-4-ene-3,20-dionesolone is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It has been extensively studied for its effects on various physiological and biochemical processes, and is widely used in the treatment of inflammatory and autoimmune diseases. While 17-Methylpregn-4-ene-3,20-dionesolone has various advantages for research purposes, it also has limitations and potential side effects that must be considered. Future research may focus on investigating novel applications, developing safer formulations, and personalized dosing strategies for this compound.
Métodos De Síntesis
17-Methylpregn-4-ene-3,20-dionesolone can be synthesized from the natural steroid hormone, progesterone. The synthesis involves several steps, including oxidation, isomerization, and reduction. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
17-Methylpregn-4-ene-3,20-dionesolone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various research studies to investigate its effects on different physiological and biochemical processes. Some of the research applications of 17-Methylpregn-4-ene-3,20-dionesolone include:
1. Treatment of inflammatory and autoimmune diseases: 17-Methylpregn-4-ene-3,20-dionesolone is commonly used to treat conditions such as asthma, rheumatoid arthritis, and multiple sclerosis. Research studies have shown that it can effectively reduce inflammation and suppress the immune system, leading to improved symptoms and quality of life for patients.
2. Neuroprotection: 17-Methylpregn-4-ene-3,20-dionesolone has been studied for its potential neuroprotective effects in conditions such as traumatic brain injury and spinal cord injury. Research studies have shown that it can reduce inflammation and oxidative stress in the nervous system, leading to improved outcomes and recovery.
3. Cancer treatment: 17-Methylpregn-4-ene-3,20-dionesolone has been studied for its potential anti-cancer effects. Research studies have shown that it can inhibit the growth and proliferation of cancer cells, leading to improved outcomes for patients.
Propiedades
Número CAS |
1046-28-2 |
|---|---|
Nombre del producto |
17-Methylpregn-4-ene-3,20-dione |
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |
Clave InChI |
UFIQEZHBGZCWRS-QZKGNRECSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
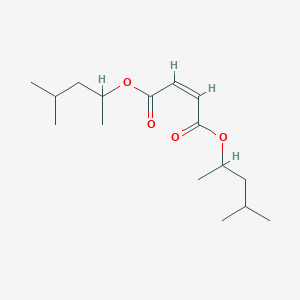
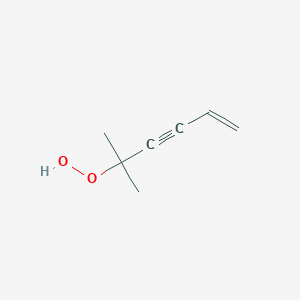
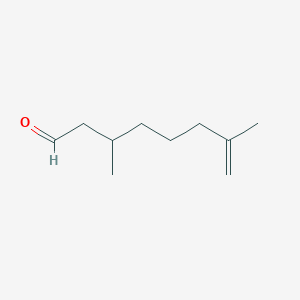
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
